



# Application Notes and Protocols: Formulation of DSPE-PEG-Fluor 647 Liposomes

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Compound of Interest

Compound Name: DSPE-PEG-Fluor 647,MW 2000

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These application notes provide a comprehensive protocol for the formulation and characterization of fluorescently labeled liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)] (DSPE-PEG) conjugated with Fluor 647. The inclusion of DSPE-PEG is a widely adopted strategy to create "stealth" liposomes, which exhibit a prolonged circulation half-life by evading the mononuclear phagocyte system.[1][2] The covalent linkage of a fluorescent dye, such as Fluor 647, enables the tracking and visualization of the liposomes in both in vitro and in vivo applications, which is crucial for studying their biodistribution, cellular uptake, and subcellular localization.[3][4]

The most common and robust method for preparing these liposomes is the thin-film hydration technique followed by extrusion.[5][6] This method involves dissolving lipids in an organic solvent, creating a thin lipid film by evaporation, hydrating the film to form multilamellar vesicles (MLVs), and then extruding the MLVs through polycarbonate membranes to produce unilamellar vesicles (SUVs) with a uniform size distribution.[7][8][9]

## **Experimental Protocols**

# Protocol 1: DSPE-PEG-Fluor 647 Liposome Formulation via Thin-Film Hydration and Extrusion

This protocol details the step-by-step process for creating fluorescently labeled unilamellar liposomes.



1.	Materials	and	Equi	pment
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- Lipids:
  - Primary structural phospholipid (e.g., DSPC, DPPC, or Soy PC)
  - Cholesterol
  - DSPE-PEG (e.g., DSPE-PEG2000)
  - o DSPE-PEG-Fluor 647
- Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
- Hydration Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer
- Equipment:
  - Round-bottom flask
  - Rotary evaporator
  - Water bath
  - Vacuum pump or desiccator
  - Liposome extruder with heating block (e.g., Avanti Mini-Extruder)
  - Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
  - Gas-tight syringes
  - Vortex mixer
- 2. Procedure

Step 1: Lipid Film Preparation



- Weigh the required amounts of the structural phospholipid, cholesterol, DSPE-PEG, and DSPE-PEG-Fluor 647 according to the desired molar ratios (see Table 1 for an example).[8]
- Dissolve the lipid mixture in an appropriate volume of organic solvent (e.g., chloroform) in a round-bottom flask. Ensure complete dissolution to form a clear solution.[10]
- Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.
- Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.[11]
- To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 1-2 hours or overnight.[8][10]

### Step 2: Hydration of the Lipid Film

- Pre-heat the aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid
   Tc.
- Add the warm hydration buffer to the flask containing the dry lipid film. The volume added will determine the final lipid concentration.[1]
- Agitate the flask to hydrate the film. This can be done by gentle rotation or vortexing. The
  hydration process should be carried out for approximately 30-60 minutes at a temperature
  above the Tc.[12] This step results in the formation of a milky suspension of multilamellar
  vesicles (MLVs).[7]

### Step 3: Size Reduction via Extrusion

- Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) and filter supports according to the manufacturer's instructions.[12]
- Pre-heat the extruder's heating block to a temperature above the lipid Tc.[12]
- Draw the MLV suspension into one of the gas-tight syringes.



- Place the assembled extruder in the heating block and allow it to equilibrate for 5-10 minutes.[12]
- Pass the MLV suspension from the filled syringe through the polycarbonate membrane into the empty syringe on the other side. This constitutes one pass.
- Repeat this extrusion process for an odd number of passes (typically 11 to 21 times) to
  ensure that the final product is collected in the opposite syringe and to achieve a
  homogenous size distribution.[8][12]
- The resulting translucent solution contains small unilamellar vesicles (SUVs). Store the liposome suspension at 4°C in a sterile, sealed vial, protected from light.

# Protocol 2: Physicochemical Characterization of Liposomes

- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
- Method: Dynamic Light Scattering (DLS).[8][13]
- Procedure:
  - Dilute a small aliquot of the liposome suspension in the original hydration buffer or deionized water.
  - Measure the hydrodynamic diameter (particle size), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[14]
  - The PDI value indicates the uniformity of the liposome size distribution; a value below 0.2
     is generally considered acceptable for a monodisperse population.[15]
- 2. Verification of Fluorescence
- Method: Fluorescence Spectroscopy or Confocal Laser Scanning Microscopy (CLSM).[3][16]
- Procedure (Spectroscopy):
  - Dilute the liposome sample in buffer.



- Measure the fluorescence emission spectrum using a spectrofluorometer with an excitation wavelength appropriate for Fluor 647 (typically ~650 nm).
- Confirm the presence of a characteristic emission peak (typically ~670 nm).
- Note on Stability: It is crucial to recognize that some fluorescently labeled lipids can
  dissociate from the liposome in biological environments, which can affect the interpretation of
  uptake studies.[17] Stability can be assessed by incubating liposomes in plasma followed by
  size exclusion chromatography (SEC).[17]

## **Data Presentation**

Quantitative data for a typical DSPE-PEG-Fluor 647 liposome formulation are summarized below.

Table 1: Example Formulation Composition

Lipid Component	Molar Ratio (%)	Purpose
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)	54.5	Main structural lipid, forms the bilayer
Cholesterol	40	Stabilizes the lipid bilayer, reduces permeability
DSPE-PEG2000	5	Provides "stealth" properties, prolongs circulation
DSPE-PEG2000-Fluor 647	0.5	Provides fluorescent labeling for tracking

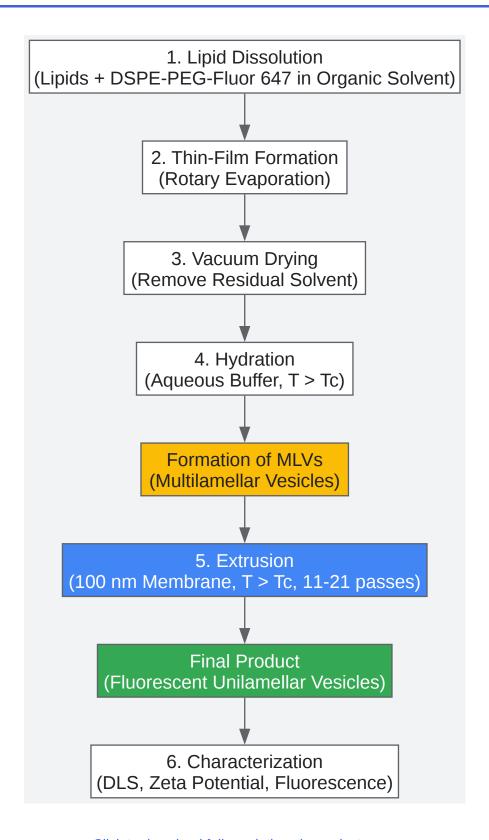
Table 2: Expected Physicochemical Properties



Parameter	Typical Value	Method of Analysis
Mean Hydrodynamic Diameter	100 - 140 nm	Dynamic Light Scattering (DLS)[18]
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)[15]
Zeta Potential	-10 mV to -25 mV	Electrophoretic Light Scattering (ELS)[18]
Encapsulation Efficiency (for loaded drug)	> 90% (with active loading)	Size Exclusion Chromatography / HPLC[18]

## Visualizations Experimental Workflow Diagram



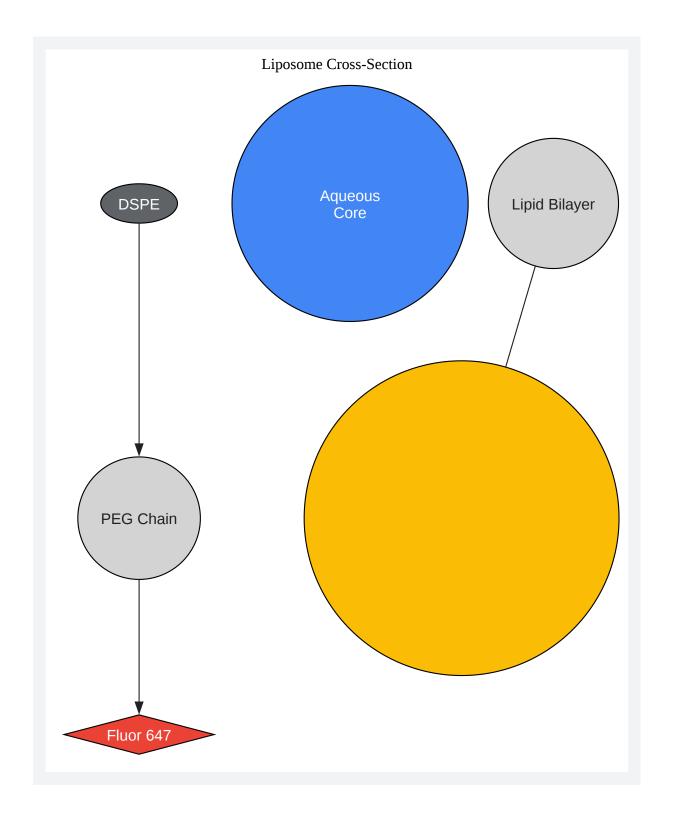


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Caption: Workflow for DSPE-PEG-Fluor 647 liposome formulation.



## **Conceptual Diagram of Liposome Structure**



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